molecular formula C12H19NO3 B13007443 3-(Triethoxymethyl)pyridine

3-(Triethoxymethyl)pyridine

Cat. No.: B13007443
M. Wt: 225.28 g/mol
InChI Key: CTZOHFRDFXZDHI-UHFFFAOYSA-N
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Description

3-(Triethoxymethyl)pyridine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a triethoxymethyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Alkyl halides, organometallic reagents, aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .

Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Uniqueness: 3-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical reactivity and physical properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions. Additionally, the triethoxymethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-(triethoxymethyl)pyridine

InChI

InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3

InChI Key

CTZOHFRDFXZDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=CC=C1)(OCC)OCC

Origin of Product

United States

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